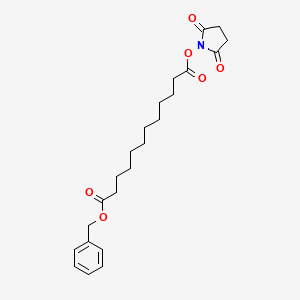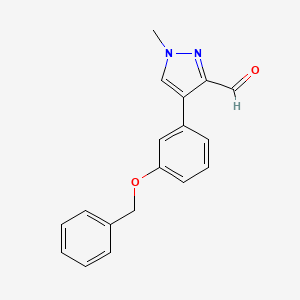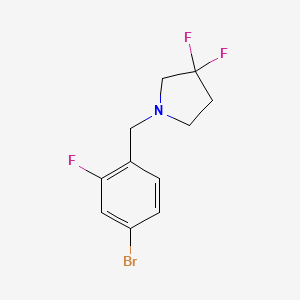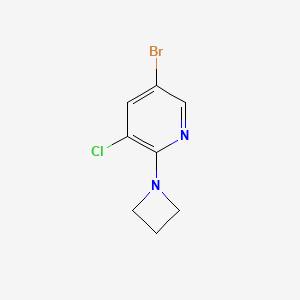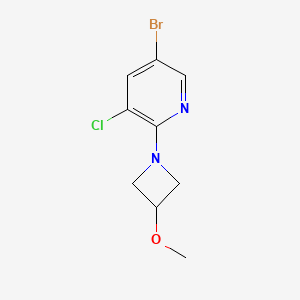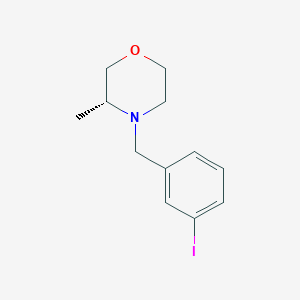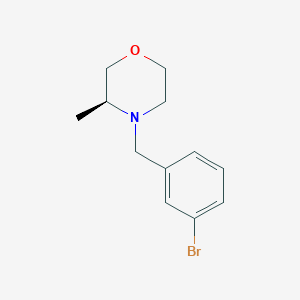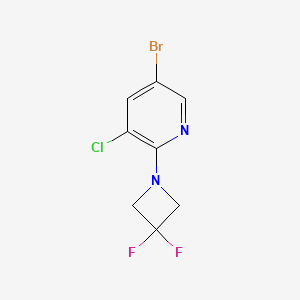
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with bromine, chlorine, and a difluoro-azetidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative, followed by the introduction of the azetidine group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like palladium or copper to facilitate the halogenation and substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium on carbon or copper iodide in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro-azetidine group can enhance the compound’s binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-benzene: Similar structure but with a benzene ring instead of pyridine.
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-thiophene: Contains a thiophene ring instead of pyridine.
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-furan: Features a furan ring instead of pyridine.
Uniqueness
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzene, thiophene, and furan analogs
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2N2/c9-5-1-6(10)7(13-2-5)14-3-8(11,12)4-14/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCHKNSMDIDTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
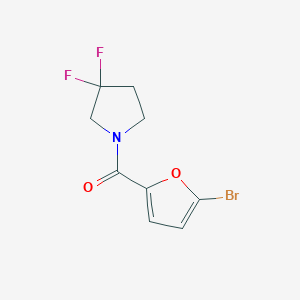
![[1-(5-Bromo-furan-2-ylmethyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B8154875.png)
![2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154887.png)
![2,4-Dichloro-7-(3-methoxy-propyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154892.png)
![2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154895.png)
![2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154896.png)
